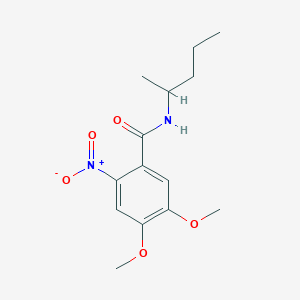![molecular formula C21H17ClN2O3 B4880458 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide
Vue d'ensemble
Description
2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide, also known as MCB-613, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide binds to PPARγ and enhances its transcriptional activity, leading to the upregulation of genes involved in glucose and lipid metabolism, anti-inflammatory response, and cell differentiation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide has been found to have several biochemical and physiological effects. It improves glucose metabolism and insulin sensitivity by increasing the uptake and utilization of glucose in the liver, muscle, and adipose tissue. 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide also reduces lipid accumulation in the liver and improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis. Additionally, 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide in lab experiments include its high potency, selectivity, and specificity for PPARγ activation. It also has good pharmacokinetic properties and can be administered orally or intraperitoneally. However, the limitations of using 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and autoimmune diseases. Another direction is to study its combination therapy with other drugs to enhance its efficacy and reduce side effects. Furthermore, the development of novel analogs of 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of more potent and selective PPARγ agonists.
Applications De Recherche Scientifique
2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
IUPAC Name |
2-chloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-11-9-14(10-12-17)20(25)23-15-5-4-6-16(13-15)24-21(26)18-7-2-3-8-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDDPMDJDDYWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)

![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)

![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)


![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)
